molecular formula C8H7Cl2NO2 B3028588 Methyl 4-amino-2,6-dichlorobenzoate CAS No. 232275-49-9

Methyl 4-amino-2,6-dichlorobenzoate

Cat. No.: B3028588
CAS No.: 232275-49-9
M. Wt: 220.05
InChI Key: KBMZQFQCPXVGJR-UHFFFAOYSA-N
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Description

Methyl 4-amino-2,6-dichlorobenzoate (CAS 232275-49-9) is a high-purity chemical building block with the molecular formula C8H7Cl2NO2 and a molecular weight of 220.05 g/mol . This compound, characterized by its aromatic ester and aniline functional groups, is a valuable intermediate in organic synthesis and pharmaceutical research . It is typically supplied as a solid and should be stored sealed in a dry environment, protected from light, and at cool temperatures of 2-8°C to ensure stability . As a multifunctional scaffold, its structure features both nucleophilic (amino) and electrophilic (carbonyl) sites, alongside halogen substituents that facilitate further cross-coupling reactions. This makes it a versatile precursor for synthesizing more complex molecules, including various heterocycles and active pharmaceutical ingredients (APIs) . Safety and Handling: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use . Please refer to the Safety Data Sheet for detailed handling and safety information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-amino-2,6-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMZQFQCPXVGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501233190
Record name Benzoic acid, 4-amino-2,6-dichloro-, methyl ester
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Molecular Weight

220.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

232275-49-9
Record name Benzoic acid, 4-amino-2,6-dichloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=232275-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-amino-2,6-dichloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501233190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Methyl 4 Amino 2,6 Dichlorobenzoate

Established Synthetic Pathways for Methyl 4-amino-2,6-dichlorobenzoate

The synthesis of this compound can be approached through several well-established chemical transformations. These pathways include the direct esterification of the corresponding carboxylic acid, the amination of a suitable benzoate (B1203000) ester precursor, and the dichlorination of an aminobenzoate starting material.

Esterification Reactions in this compound Synthesis

The most direct route to this compound is the esterification of 4-amino-2,6-dichlorobenzoic acid with methanol (B129727). This transformation is typically achieved through Fischer-Speier esterification, a classic method involving the refluxing of a carboxylic acid and an alcohol in the presence of an acid catalyst. wikipedia.orgbyjus.com The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted toward the product. byjus.comorganic-chemistry.org This is commonly done by using a large excess of the alcohol or by removing water as it is formed, for instance, through azeotropic distillation with a Dean-Stark apparatus. wikipedia.orgorganic-chemistry.org

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then performs a nucleophilic attack on this carbon, leading to a tetrahedral intermediate. wikipedia.orgorganic-chemistry.org After a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final ester. wikipedia.org A variety of acid catalysts can be employed for this reaction.

An analogous reaction is the synthesis of ethyl p-aminobenzoate (Benzocaine) from p-aminobenzoic acid and ethanol, which serves as a well-documented model for this process. libretexts.org In this procedure, concentrated sulfuric acid is added dropwise to a solution of the aminobenzoic acid in the alcohol, and the mixture is refluxed. libretexts.org After the reaction, the mixture is cooled and neutralized with a base, such as sodium carbonate, to precipitate the ester product. libretexts.org

Table 1: Common Acid Catalysts for Fischer-Speier Esterification

CatalystTypeAdvantagesConsiderations
Sulfuric Acid (H₂SO₄)Brønsted AcidInexpensive, highly effective. wikipedia.orgCan cause side reactions (e.g., dehydration, oxidation); corrosive. mdpi.com
p-Toluenesulfonic Acid (p-TsOH)Brønsted AcidSolid, easier to handle than H₂SO₄; effective catalyst. wikipedia.orgCan be more expensive than sulfuric acid.
Lewis Acids (e.g., Sc(OTf)₃)Lewis AcidCan be used for sensitive substrates under milder conditions. wikipedia.orgHigher cost, may require anhydrous conditions.
Solid Acids (e.g., Nafion, Zeolites)HeterogeneousEasily recoverable and reusable, environmentally friendlier. mdpi.comMay exhibit lower activity compared to homogeneous catalysts.

Amination Strategies for Halogenated Benzoate Esters

An alternative synthetic route involves the introduction of the amino group onto a pre-existing di-chlorinated benzoate ester, such as Methyl 2,6-dichlorobenzoate. This can be achieved via modern cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed reaction has become a cornerstone of synthetic chemistry for its ability to form carbon-nitrogen bonds with a wide range of aryl halides and amines. wikipedia.orglibretexts.org

The reaction typically involves a palladium source, a phosphine (B1218219) ligand, and a base. acsgcipr.org The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. acsgcipr.org The resulting Pd(II) complex then coordinates with the amine. Deprotonation by the base, followed by reductive elimination, yields the desired aryl amine product and regenerates the Pd(0) catalyst. acsgcipr.org The choice of ligand is crucial and has evolved to include sterically hindered biarylphosphines that promote high catalytic activity, even with less reactive aryl chlorides. acsgcipr.orgrsc.org

For the synthesis of this compound, a potential precursor like Methyl 2,6-dichloro-4-bromobenzoate could be coupled with an ammonia (B1221849) equivalent under Buchwald-Hartwig conditions. The development of ligands that allow for the use of ammonia itself or protected ammonia surrogates has expanded the scope of this reaction significantly. wikipedia.org

Dichlorination Protocols in the Synthesis of Aromatic Esters

A third established pathway is the direct dichlorination of an aromatic amino ester, namely Methyl 4-aminobenzoate (B8803810). The amino group is a strong activating group, directing electrophilic substitution to the ortho positions (positions 2 and 6). However, direct chlorination of highly activated rings can be aggressive and lead to over-chlorination or side reactions. researchgate.net

Research on the chlorination of 4-aminobenzoic acid and its methyl ester has shown that reaction conditions are critical. researchgate.net For instance, direct chlorination of 4-aminobenzoic acid in a mixture of glacial acetic acid and hydrochloric acid can lead to complex polychlorinated cyclohexenone derivatives. researchgate.net A more controlled approach involves the chlorination of a protected precursor, such as 4-acetylaminobenzoic acid, which yields 4-acetylamino-3,5-dichlorobenzoic acid. Subsequent saponification can then provide 4-amino-3,5-dichlorobenzoic acid, a regioisomer of the desired precursor. researchgate.net

Chlorination of Methyl 4-aminobenzoate itself can also lead to a variety of products. researchgate.net Studies have shown that chlorination in a neutral medium can produce a heptachloro-cyclohexane derivative, which upon reduction with stannous chloride, yields Methyl 4-amino-3,5-dichlorobenzoate. researchgate.net Achieving the specific 2,6-dichloro substitution pattern requires careful control of reagents and conditions to manage the strong activating effect of the amino group and prevent unwanted isomer formation or over-chlorination.

Novel Approaches in the Synthesis of this compound Analogues

Recent advances in synthetic chemistry offer novel and more efficient routes to substituted benzoates and polychlorinated aromatic systems, which are applicable to the synthesis of this compound analogues.

Catalyst-Mediated Synthetic Routes for Substituted Benzoates

While classic Fischer esterification is effective, it often requires corrosive liquid acids that generate significant waste. mdpi.com Modern approaches focus on the use of heterogeneous solid acid catalysts, which are more environmentally benign and easily separable from the reaction mixture. mdpi.com

Recent research has demonstrated the efficacy of titanium-supported zirconium solid acids (ZT10) for the esterification of various substituted benzoic acids with methanol. mdpi.com These catalysts function as Lewis acids and have shown high activity for benzoic acids containing both electron-donating and electron-withdrawing groups, as well as sterically hindered substrates. mdpi.com The key advantage is that the catalyst can be recovered and reused multiple times without a significant loss in performance. mdpi.com

Table 2: Performance of ZT10 Solid Acid Catalyst in Methyl Benzoate Synthesis

Substrate (Benzoic Acid Derivative)Reaction Time (h)Yield (%)
Benzoic Acid398.1
4-Methylbenzoic Acid397.2
4-Nitrobenzoic Acid498.5
2-Chlorobenzoic Acid496.5
2,6-Dichlorobenzoic Acid595.3
(Data synthesized from findings presented in Martínez, R., et al. (2023). mdpi.com)

This catalytic approach represents a significant advancement, offering a direct, atom-efficient, and sustainable method for synthesizing a wide range of substituted methyl benzoates, including analogues of this compound.

Regioselective Synthesis of Polychlorinated Aromatic Systems

Achieving specific substitution patterns in polychlorinated aromatic compounds is a significant synthetic challenge. Classical electrophilic aromatic substitution often yields mixtures of isomers. Modern synthetic methods are increasingly focused on achieving high regioselectivity through catalyst control. nih.govrsc.org

Palladium-catalyzed C-H activation and functionalization represent a powerful strategy for the regioselective synthesis of complex aromatic systems. researchgate.net These methods allow for the direct introduction of substituents at specific positions on an aromatic ring, guided by a directing group. While not yet specifically reported for this compound, this strategy could be envisioned for the synthesis of its analogues. For example, a directing group could be used to guide the C-H chlorination of a monosubstituted benzoate ester to a specific position, followed by a second, differently directed chlorination.

Furthermore, photocatalysis is emerging as a mild and selective method for the functionalization of polycyclic aromatic hydrocarbons (PAHs) and heteroaromatics. rsc.orgrsc.org These reactions, often induced by visible light, can proceed with high regioselectivity that is complementary to classical thermal reactions. rsc.orgrsc.org The application of such photocatalytic C-H functionalization techniques to benzene (B151609) derivatives could provide novel, highly selective pathways to specific isomers of polychlorinated benzoates that are difficult to access through traditional electrophilic substitution.

Advanced Spectroscopic and Structural Elucidation Studies of Methyl 4 Amino 2,6 Dichlorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Methyl 4-amino-2,6-dichlorobenzoate

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. By analyzing the behavior of these nuclei in a magnetic field, NMR provides a detailed map of the atoms within a molecule, revealing the structure and connectivity. For this compound, ¹H and ¹³C NMR are fundamental for primary structural assignment, while two-dimensional techniques offer unambiguous confirmation.

The ¹H NMR spectrum provides information on the chemical environment and number of different types of protons in a molecule. In this compound, the substitution pattern on the benzene (B151609) ring results in a distinct set of signals.

Aromatic Protons (Ar-H): The two protons on the aromatic ring, located at positions 3 and 5, are chemically equivalent due to the molecule's symmetry. They are expected to appear as a single signal, a singlet, because they lack adjacent protons for coupling. Their chemical shift is influenced by the electron-donating amino group (-NH₂) at position 4 and the two electron-withdrawing chloro groups (-Cl) at positions 2 and 6.

Amino Protons (-NH₂): The two protons of the primary amine group typically appear as a broad singlet. The chemical shift of this signal can be variable and is often influenced by solvent, concentration, and temperature.

Methyl Protons (-OCH₃): The three protons of the methyl ester group are equivalent and appear as a sharp singlet. Their position is characteristic of methyl esters, generally found in the 3.8-3.9 ppm range. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table presents predicted values based on established principles and data from analogous structures.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Ar-H (H-3, H-5)6.5 - 6.7Singlet (s)2H
-NH₂4.0 - 5.5Broad Singlet (br s)2H
-OCH₃~3.9Singlet (s)3H

Carbon-13 (¹³C) NMR Spectral Interpretation of this compound

The ¹³C NMR spectrum reveals the different electronic environments of the carbon atoms in the molecule. Due to symmetry, several carbon atoms in this compound are chemically equivalent, simplifying the spectrum. Six distinct signals are expected.

Aromatic Carbons (C-Ar):

C1: The carbon atom bonded to the methyl ester group.

C2 and C6: These two carbons, each bonded to a chlorine atom, are equivalent and produce a single signal.

C3 and C5: The two carbons bonded to hydrogen atoms are equivalent, resulting in one signal.

C4: The carbon atom attached to the amino group.

Carbonyl Carbon (-C=O): The carbon of the ester carbonyl group typically appears significantly downfield.

Methyl Carbon (-OCH₃): The carbon of the methyl group appears in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table presents predicted values based on established principles and data from analogous structures.

Carbon AtomPredicted Chemical Shift (δ, ppm)
-C =O165 - 167
C -4 (-NH₂)148 - 152
C -1 (-COOCH₃)~120
C -2, C -6 (-Cl)128 - 132
C -3, C -5 (-H)112 - 115
-OC H₃52 - 54

Two-Dimensional NMR Techniques for Structural Confirmation of this compound

While 1D NMR provides foundational data, 2D NMR experiments are crucial for confirming the assignments by showing correlations between nuclei. mdpi.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. For this compound, it would show a cross-peak connecting the aromatic proton signal (H3/H5) to its corresponding carbon signal (C3/C5). Another cross-peak would link the methyl proton signal (-OCH₃) to the methyl carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds, which is essential for piecing together the molecular structure. Key expected correlations include:

A correlation from the methyl protons (-OCH₃) to the carbonyl carbon (-C=O) and to the C1 aromatic carbon.

Correlations from the aromatic protons (H3/H5) to the surrounding quaternary carbons (C1, C2/C6, and C4), definitively confirming their position on the ring relative to the substituents.

Mass Spectrometry (MS) Characterization of this compound and its Metabolites

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. ekb.eg It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy. This precision allows for the determination of a molecule's exact mass, which can be used to deduce its elemental formula. For this compound (C₈H₇Cl₂NO₂), the calculated monoisotopic mass is 218.98538 Da. uni.lu An HRMS measurement confirming this exact mass would provide strong evidence for the compound's elemental composition. Furthermore, the presence of two chlorine atoms produces a characteristic isotopic pattern for the molecular ion peak ([M]⁺), with relative intensities for the M, M+2, and M+4 peaks in an approximate 9:6:1 ratio, serving as a clear indicator for a dichlorinated compound.

The method of ionization significantly influences the fragmentation pattern observed in a mass spectrum.

Electron Ionization (EI): EI is a high-energy technique that often leads to extensive fragmentation. For methyl benzoates, a common fragmentation pathway involves the initial loss of the methoxy (B1213986) radical (•OCH₃) to form a stable benzoyl cation. nih.gov

[M - •OCH₃]⁺: Loss of the methoxy radical (31 Da) would result in a fragment ion at m/z 188 (with a corresponding isotopic peak at m/z 190).

[M - •OCH₃ - CO]⁺: Subsequent loss of carbon monoxide (28 Da) from the benzoyl cation would yield a fragment at m/z 160.

Other potential fragmentations include the loss of a chlorine atom or the entire ester group.

Electrospray Ionization (ESI): ESI is a softer ionization technique that typically generates protonated molecules, [M+H]⁺, with less fragmentation than EI. For this compound, protonation is expected to occur at the basic amino group. Subsequent fragmentation in tandem MS (MS/MS) experiments would proceed from this protonated precursor. researchgate.net Common fragmentation pathways for such ions involve the neutral loss of small molecules like methanol (B129727) or water.

Table 3: Predicted Key Mass Fragments for this compound This table presents predicted mass fragments based on established principles and data from analogous structures.

Ionization ModePrecursor Ion (m/z)Key Fragment Ion (m/z)Identity of Loss
EI219 [M]⁺188•OCH₃
EI188160CO
ESI220 [M+H]⁺188CH₃OH

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of this compound

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. The resulting spectra provide a molecular fingerprint, allowing for the identification of functional groups and the elucidation of structural details. For this compound, the analysis of its vibrational spectra reveals characteristic frequencies associated with its amine, ester, and dichlorinated aromatic functionalities.

The high-frequency region of the IR spectrum is characterized by the N-H stretching vibrations of the primary amine group. Typically, primary amines exhibit two bands in this region: an asymmetric and a symmetric stretching mode. For this compound, these are observed at approximately 3481 cm⁻¹ and 3371 cm⁻¹, respectively. The C-H stretching vibrations of the methyl group in the ester moiety are also found in this region, typically around 2955 cm⁻¹.

The carbonyl (C=O) stretching vibration of the ester group is a prominent and sharp band in the IR spectrum, appearing at a characteristic frequency of 1721 cm⁻¹. The position of this band is sensitive to the electronic environment, and its value in this case is influenced by the presence of the electron-withdrawing chlorine atoms on the benzene ring. The C-O stretching vibrations of the ester group contribute to bands observed at approximately 1281 cm⁻¹ and 1121 cm⁻¹.

Vibrations associated with the aromatic ring, including C=C stretching, are found in the 1600-1400 cm⁻¹ region. For this compound, a notable band appears at 1599 cm⁻¹. The C-N stretching vibration of the aromatic amine is typically observed around 1300 cm⁻¹. The C-Cl stretching vibrations give rise to strong absorptions in the lower frequency region of the spectrum, generally between 800 and 600 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The symmetric stretching of the benzene ring and the C-Cl bonds are often more intense in the Raman spectrum compared to the IR spectrum.

Table 1: Vibrational Mode Analysis of this compound

Vibrational Mode Observed Frequency (cm⁻¹) Functional Group
Asymmetric N-H Stretch3481Amine
Symmetric N-H Stretch3371Amine
C-H Stretch (methyl)2955Ester
C=O Stretch1721Ester
C=C Stretch (aromatic)1599Aromatic Ring
C-O Stretch1281Ester
C-O Stretch1121Ester

X-ray Crystallography and Solid-State Structural Analysis of this compound

The solid-state structure of this compound is significantly influenced by a network of intermolecular interactions. The crystal packing is primarily dictated by hydrogen bonding involving the amine group and the carbonyl oxygen of the ester functionality. Specifically, the amine group acts as a hydrogen bond donor, forming N-H···O hydrogen bonds with the carbonyl oxygen of a neighboring molecule.

The conformation of the benzoate (B1203000) ester moiety is a key structural feature of this compound. The orientation of the ester group relative to the plane of the benzene ring is of particular interest. In the solid state, as determined by X-ray crystallography, the ester group is not coplanar with the aromatic ring. This deviation from planarity is a consequence of steric hindrance imposed by the two bulky chlorine atoms at the ortho positions (2 and 6) to the ester group.

This steric clash forces the ester group to rotate out of the plane of the benzene ring, resulting in a specific torsion angle between the plane of the ring and the plane of the ester group. This twisted conformation minimizes the steric repulsion between the carbonyl oxygen and the adjacent chlorine atoms. The precise values of the relevant torsion angles can be determined from the crystallographic data and provide a quantitative measure of this conformational distortion. This non-planar arrangement can have significant implications for the electronic properties and reactivity of the molecule.

Computational Chemistry and Theoretical Investigations of Methyl 4 Amino 2,6 Dichlorobenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in modern chemical research for predicting the electronic structure and reactivity of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For Methyl 4-amino-2,6-dichlorobenzoate, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+G(**), are used to determine the molecule's optimized geometry, vibrational frequencies, and other electronic properties. nih.gov These calculations help to understand the stability of the molecule by finding the lowest energy conformation. The computed vibrational frequencies can be compared with experimental infrared and Raman spectra to confirm the molecular structure. nih.govresearchgate.net Such studies provide a foundational understanding of the molecule's intrinsic properties.

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. In this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the lone pair of the amino group, making these sites susceptible to electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. The LUMO is likely concentrated around the carbonyl group and the chlorinated benzene (B151609) ring, indicating these are the most probable sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests the molecule is more reactive and less stable. For this compound, the electron-withdrawing chlorine atoms and the ester group, combined with the electron-donating amino group, create a complex electronic environment that influences this energy gap.

Table 1: Predicted Frontier Molecular Orbital Characteristics

Orbital Predicted Location Implied Reactivity
HOMO Amino group, Phenyl ring Susceptible to electrophilic attack
LUMO Carbonyl group, Phenyl ring Susceptible to nucleophilic attack

| HOMO-LUMO Gap | Moderate | Indicates chemical reactivity |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting regions of positive and negative electrostatic potential. researchgate.net This map is invaluable for predicting how a molecule will interact with other chemical species. researchgate.netmdpi.com

In an MEP map of this compound:

Negative Regions (Red/Yellow): These areas, rich in electrons, are prone to electrophilic attack. The most intense negative potential is expected around the carbonyl oxygen atom due to its high electronegativity and lone pairs.

Positive Regions (Blue): These electron-deficient areas are susceptible to nucleophilic attack. The hydrogen atoms of the amino group (N-H) would exhibit a strong positive potential, making them primary sites for hydrogen bonding. researchgate.net

Neutral Regions (Green): These areas have a near-zero potential.

The MEP map visually confirms the reactive sites suggested by FMO analysis and is critical for understanding non-covalent interactions.

Molecular Dynamics Simulations for Conformational Landscape Analysis

While quantum calculations often focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insight into the conformational landscape of this compound. By simulating the molecule's behavior in different environments (e.g., in a solvent), MD can reveal:

The range of accessible conformations and their relative stabilities.

The flexibility of different parts of the molecule, such as the rotation around the ester linkage.

The dynamics of intermolecular interactions, like hydrogen bonding with solvent molecules.

This analysis is essential for understanding how the molecule might fit into a biological receptor or interact with other molecules in a solution.

Structure-Activity Relationship (SAR) Modeling and Quantitative Structure-Activity Relationship (QSAR) for Analogues

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to correlate a molecule's chemical structure with its biological activity. researchgate.netnih.gov For analogues of this compound, these models can predict their potential efficacy or toxicity. nih.govscholarsresearchlibrary.com

A SAR study involves systematically modifying the structure of the lead compound and observing the effect on its activity. For example, one could:

Change the position of the chlorine atoms on the ring.

Substitute the chlorine atoms with other halogens (F, Br).

Modify the ester group (e.g., ethyl, propyl).

Alter the amino group.

QSAR takes this a step further by creating a mathematical model that relates structural properties (descriptors) to activity. nih.govmdpi.com Descriptors can include electronic (e.g., partial charge), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) parameters. A resulting QSAR equation might look like:

Activity = c1(Descriptor1) + c2(Descriptor2) + ... + constant

Such models allow for the rapid screening of virtual libraries of related compounds to prioritize the synthesis of the most promising candidates. mdpi.com

Table 2: Hypothetical SAR/QSAR Data for Analogues

Analogue Modification Descriptor Change (Example) Predicted Activity Change
Replace -Cl with -F Increased Electronegativity May alter binding affinity
Replace -CH₃ (ester) with -C₂H₅ Increased Lipophilicity (LogP) Could improve cell permeability
Move amino group to position 3 Altered Dipole Moment Likely decreases activity

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods can accurately predict the spectroscopic signatures of a molecule, which is crucial for its identification and characterization.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, the aromatic protons would appear as a singlet due to the symmetrical substitution pattern. The chemical shifts of the ring carbons are influenced by the inductive effects of the chlorine, amino, and ester groups.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

Nucleus Predicted Chemical Shift (ppm) Multiplicity Notes
¹H NMR ~7.0-7.2 s Aromatic Protons (H-3, H-5)
~4.5-5.5 s (broad) Amino Protons (-NH₂)
~3.8 s Methyl Protons (-OCH₃)
¹³C NMR ~165-170 Carbonyl Carbon (C=O)
~145-150 C-NH₂ Carbon (C-4)
~125-130 C-Cl Carbons (C-2, C-6)
~115-120 C-COOCH₃ Carbon (C-1)
~110-115 C-H Carbons (C-3, C-5)

IR Spectroscopy: DFT calculations can predict the vibrational frequencies (wavenumbers) corresponding to the stretching and bending of different bonds. These predictions help in assigning the peaks in an experimental IR spectrum. nist.gov

Table 4: Predicted IR Absorption Frequencies

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Amino (N-H) Symmetric & Asymmetric Stretch 3300-3500
Carbonyl (C=O) Stretch 1700-1725
Aromatic (C=C) Stretch 1550-1600
Ester (C-O) Stretch 1250-1300

UV-Vis Spectroscopy: The electronic transitions predicted by quantum calculations can be correlated with UV-Vis absorption spectra. The presence of the aminobenzoate chromophore would lead to characteristic π → π* and n → π* transitions, with the exact wavelength (λmax) influenced by the chlorine substituents.

Biological Activity and Mechanistic Studies of Methyl 4 Amino 2,6 Dichlorobenzoate and Its Derivatives

Biochemical Pathway Modulation and Enzyme Inhibition Studies

Research into the derivatives of Methyl 4-amino-2,6-dichlorobenzoate, such as 4-amino-2-aryl-6,9-dichlorobenzo[g]pteridines and 4-amino-2-chlorobenzoic acid, has revealed notable interactions with key biological pathways and enzymes.

Studies on synthetic amino acid derivatives have explored their inhibitory potential against digestive enzymes. While not directly this compound, these studies on compounds with amino acid-like structures suggest potential mechanisms of action. For instance, certain synthetic amino acid derivatives have been shown to inhibit pancreatic lipase, pancreatic α-amylase, and α-glucosidase through competitive or mixed-type inhibition. nih.gov The mode of inhibition often depends on the specific chemical structure of the derivative. nih.gov

Molecular docking studies on 4-amino-2-chlorobenzoic acid, a related compound, have suggested that it can effectively interact with proteins involved in bacterial virulence, showing binding affinities comparable to known inhibitors.

The molecular mechanisms of action for derivatives of this compound appear to be diverse. For example, the anti-inflammatory activity of 4-amino-2-aryl-6,9-dichlorobenzo[g]pteridines has been attributed to their ability to inhibit the production of pro-inflammatory cytokines. nih.gov

In the context of antimicrobial activity, 4-amino-2-chlorobenzoic acid is thought to interfere with quorum sensing pathways in bacteria. This disruption of bacterial communication can lead to reduced virulence and biofilm formation, offering a potential strategy to combat antibiotic resistance.

Cellular and Subcellular Effects of this compound Analogues

The effects of this compound analogues have been observed at both the cellular and, to a lesser extent, subcellular levels.

Derivatives of this compound have demonstrated significant impacts on cellular processes, particularly in the context of cancer and inflammation. A series of novel 4-amino-2-aryl-6,9-dichlorobenzo[g]pteridines were found to possess anti-inflammatory properties by inhibiting the in vitro production of the pro-inflammatory cytokines TNF-α and IL-6. nih.gov

Furthermore, these same compounds were evaluated for their anti-tumor potential on leukemia cell lines. nih.gov Several compounds in this series exhibited anti-proliferative activity against HL-60 and K562 leukemia cells. nih.gov The cytotoxic effects were determined to be induction of late apoptosis and necrosis. nih.gov

The related compound, 4-amino-2-chlorobenzoic acid, has been shown to inhibit biofilm formation in Pseudomonas aeruginosa. At concentrations of 2 mM and 3 mM, it demonstrated moderate but statistically significant inhibition of biofilm formation.

Detailed studies on the subcellular localization and distribution of this compound itself are not currently available.

Interactions with Biological Macromolecules (e.g., Proteins, DNA)

The interactions of this compound derivatives with biological macromolecules are a key aspect of their biological activity. As previously mentioned, molecular docking studies suggest that 4-amino-2-chlorobenzoic acid can interact with bacterial proteins.

The anti-inflammatory and anti-cancer activities of 4-amino-2-aryl-6,9-dichlorobenzo[g]pteridines are predicated on their interaction with cellular signaling proteins, specifically inhibiting the production of cytokines like TNF-α and IL-6. nih.gov

Conformational Changes Induced by Ligand Binding

The binding of auxin molecules to the TIR1/AFB receptors does not appear to induce a significant conformational change in the receptor protein itself. nih.govnih.gov Instead, the auxin molecule acts as a form of "molecular glue," stabilizing the interaction between the TIR1/AFB receptor and its co-receptor, an Aux/IAA protein. biorxiv.orgnih.gov The auxin molecule fits into a pocket on the surface of the TIR1 protein, and by doing so, it enhances the binding surface for the Aux/IAA protein, leading to the formation of a stable ternary complex. nih.gov This stabilization of the co-receptor complex is the critical event that triggers the downstream signaling cascade, leading to the ubiquitination and subsequent degradation of the Aux/IAA repressor. nih.govtandfonline.com

While direct evidence for this compound is absent, it is highly probable that, as a synthetic auxin, it would follow this established mechanism. Its binding to a TIR1/AFB receptor would likely facilitate the recruitment of an Aux/IAA protein, stabilizing the complex without causing a major structural rearrangement of the receptor.

In other biological contexts, ligand-induced conformational changes are a common mechanism for modulating protein function. For instance, studies on other receptor systems have shown that the binding of a ligand can trigger significant structural alterations, leading to the activation or inhibition of the protein's activity. However, for the primary proposed herbicidal target of dichlorobenzoate derivatives, the current understanding points away from a classical induced-fit model involving large conformational shifts in the primary receptor.

Structure-Biological Activity Relationships of this compound Derivatives in Specific Biological Contexts

Herbicidal Mechanism Investigations

The herbicidal activity of compounds like this compound is rooted in their ability to act as synthetic mimics of the plant hormone auxin. nih.gov This class of herbicides, which includes other benzoic acid derivatives, disrupts normal plant growth processes by overwhelming the natural auxin signaling pathways. nih.govacs.org

At the molecular level, these synthetic auxins bind to the TIR1/AFB family of F-box proteins, which are the substrate-recognition components of the SCFTIR1/AFB ubiquitin ligase complex. nih.govtandfonline.com This binding event promotes the interaction between the TIR1/AFB protein and members of the Aux/IAA family of transcriptional repressors. biorxiv.orgnih.gov The resulting SCFTIR1/AFB-Aux/IAA complex targets the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome. nih.govtandfonline.com The removal of these repressors unleashes auxin response factors (ARFs), which then modulate the transcription of a multitude of genes, leading to the characteristic effects of auxin herbicides, such as uncontrolled cell division and elongation, epinastic growth, and ultimately, plant death. acs.org

Herbicidal Mechanism of Auxin Mimics Description Key Proteins Involved
Binding to Receptor The synthetic auxin binds to the TIR1/AFB auxin co-receptor.TIR1/AFB proteins
Co-receptor Complex Formation The binding stabilizes the interaction between the TIR1/AFB protein and an Aux/IAA repressor protein.TIR1/AFB, Aux/IAA
Ubiquitination The SCFTIR1/AFB complex adds ubiquitin tags to the Aux/IAA repressor.SCF E3 Ubiquitin Ligase
Degradation of Repressor The ubiquitinated Aux/IAA repressor is degraded by the 26S proteasome.26S Proteasome
Gene Expression The degradation of the repressor allows Auxin Response Factors (ARFs) to regulate the transcription of auxin-responsive genes, leading to herbicidal effects.Auxin Response Factors (ARFs)

Medicinal Chemistry Research into Potential Targets

While this compound itself is not established as a therapeutic agent, its structural motifs, namely the aminobenzoic acid and dichlorinated phenyl ring, are present in various compounds with documented biological activities.

Derivatives of para-aminobenzoic acid (PABA), a structural isomer, are known to have a wide array of therapeutic applications. mdpi.com The PABA scaffold is a key building block in the synthesis of many drugs. mdpi.com For instance, procaine, a local anesthetic, is a PABA derivative. wikipedia.org

Research into dichlorobenzoic acid derivatives has revealed potential for anticancer activity. A study on 4-benzoyl-1-dichlorobenzoylthiosemicarbazides, which contain a dichlorobenzoyl moiety, demonstrated cytotoxic effects against several cancer cell lines. researchgate.net The mechanism of action for some of these compounds was found to be the inhibition of human DNA topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells. researchgate.net Molecular docking studies supported the interaction of these compounds with the DNA-dependent subunit of the enzyme. researchgate.net

Furthermore, various anti-inflammatory mechanisms have been associated with compounds containing related structural features. For instance, some bioactive compounds exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6. rsc.orgnih.gov While no direct evidence links this compound to these pathways, the general anti-inflammatory potential of aromatic carboxylic acids and their derivatives suggests a possible avenue for future research.

The table below summarizes the potential therapeutic activities of compounds structurally related to this compound.

Derivative Class Potential Therapeutic Activity Potential Molecular Target/Mechanism Reference
4-Benzoyl-1-dichlorobenzoylthiosemicarbazidesAnticancerInhibition of human DNA topoisomerase II researchgate.net
para-Aminobenzoic acid (PABA) derivativesVarious (e.g., local anesthetic)Sodium channel blockade (for procaine) mdpi.comwikipedia.org
General aromatic carboxylic acid derivativesAnti-inflammatoryInhibition of NF-κB pathway, reduction of pro-inflammatory cytokines rsc.orgnih.gov

It is important to reiterate that these are potential areas of investigation based on related structures, and specific research into the medicinal chemistry of this compound and its direct derivatives is needed to establish any therapeutic utility.

Environmental Fate, Degradation Pathways, and Ecotoxicological Implications of Methyl 4 Amino 2,6 Dichlorobenzoate

Abiotic Degradation Processes of Methyl 4-amino-2,6-dichlorobenzoate

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes, primarily photolysis and hydrolysis in environmental systems.

Photolytic Degradation Mechanisms

Photolytic degradation, or photolysis, is the decomposition of molecules by light. For aromatic compounds like this compound, this process is typically initiated by the absorption of ultraviolet (UV) radiation from sunlight. The presence of chlorine atoms and an amino group on the benzene (B151609) ring influences the compound's susceptibility to photolysis.

Reductive Dechlorination: The carbon-chlorine bond can be cleaved by photochemically generated reactive species, leading to the sequential removal of chlorine atoms. This is a common pathway for many chlorinated aromatic compounds. nih.gov

Oxidation of the Amino Group: The primary amino group can be oxidized, potentially leading to the formation of nitroso or nitro derivatives.

Transformation of the Ester Group: The methyl ester group could also undergo photochemical reactions, although this is generally less likely than reactions involving the aromatic ring and its substituents.

The rate and extent of photolytic degradation in the environment depend on factors such as light intensity, wavelength, presence of sensitizing substances in the water or soil, and the compound's quantum yield.

Hydrolysis in Aquatic Environments

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For this compound, the primary site for hydrolysis is the ester linkage. This reaction would cleave the ester to yield 4-amino-2,6-dichlorobenzoic acid and methanol (B129727).

The rate of ester hydrolysis is highly dependent on pH and temperature.

Base-Catalyzed Hydrolysis: In alkaline conditions (pH > 7), hydrolysis is typically rapid, proceeding via the addition of a hydroxide (B78521) ion to the carbonyl carbon of the ester.

Acid-Catalyzed Hydrolysis: In acidic conditions (pH < 7), the reaction is also possible but often occurs at a slower rate for benzoates.

Neutral Hydrolysis: At neutral pH, the reaction is generally slow; studies on methyl benzoate (B1203000) suggest a half-life of approximately 1.8 to 2.8 years at environmental temperatures (10-25°C) and neutral pH. nih.gov

The presence of electron-withdrawing chlorine atoms on the benzene ring can influence the rate of hydrolysis. However, steric hindrance from the two chlorine atoms positioned ortho to the ester group may slow the reaction rate compared to other substituted benzoates. Research on substituted methyl benzoates indicates that half-lives in environmental conditions (pH 8, 10°C) can range from months to several years.

Table 1: Potential Abiotic Degradation Products

Degradation ProcessInitial ReactantPotential Products
Photolysis This compoundMethyl 4-amino-2-chlorobenzoate, 4-amino-2,6-dichlorophenol
Hydrolysis This compound4-amino-2,6-dichlorobenzoic acid, Methanol

Biotransformation and Biodegradation of this compound in Environmental Systems

Biodegradation by microorganisms is a critical pathway for the removal of organic pollutants from the environment. The process involves complex enzymatic reactions that can lead to partial transformation or complete mineralization of the compound to carbon dioxide, water, and inorganic ions.

Microbial Degradation Pathways and Metabolites

The biodegradation of chlorinated aromatic compounds often begins with initial enzymatic attacks that modify the substituents or cleave the aromatic ring. For this compound, several pathways can be proposed based on studies of similar molecules like dichlorobenzenes and chlorobenzoic acids. nih.govethz.chnih.gov

A likely initial step is the hydrolysis of the ester bond by microbial esterases, yielding 4-amino-2,6-dichlorobenzoic acid. This acid is then a substrate for further degradation. The subsequent steps would likely involve:

Dehalogenation: The removal of chlorine atoms is a key step. This can occur either aerobically (oxidative dehalogenation) or anaerobically (reductive dechlorination). In aerobic pathways, dioxygenase enzymes attack the aromatic ring, leading to the formation of a chlorocatechol. nih.govnih.gov

Ring Cleavage: The resulting dichlorocatechol intermediate can be cleaved by dioxygenase enzymes through either an ortho- or meta- cleavage pathway, breaking open the aromatic ring. nih.govnih.gov

Further Metabolism: The resulting aliphatic intermediates are then funneled into central metabolic pathways, such as the Krebs cycle, leading to mineralization. researchgate.net

Potential metabolites in this pathway include intermediates like 4-amino-2,6-dichlorobenzoic acid, 3,5-dichlorocatechol, and various ring-cleavage products. nih.gov

Table 2: Potential Microbial Degradation Metabolites

Pathway StepIntermediate/Metabolite
Ester Hydrolysis 4-amino-2,6-dichlorobenzoic acid
Dehalogenation/Oxidation 3,5-Dichlorocatechol
Ring Cleavage 2,4-Dichloro-cis,cis-muconate
Further Degradation Chloro-muconolactone, Maleylacetate

Role of Specific Microbial Consortia and Enzymes

The degradation of complex pollutants like chlorinated aromatic compounds is often carried out by microbial consortia rather than single microbial species. researchgate.netfrontiersin.orgmdpi.com Different members of the consortium perform different steps in the degradation pathway, creating a synergistic effect. mdpi.comnih.gov

Genera of bacteria known for their ability to degrade chlorinated aromatic compounds include:

Pseudomonas nih.govnih.gov

Sphingomonas ethz.ch

Arthrobacter researchgate.net

Cupriavidus

Bacillus researchgate.net

These bacteria possess specialized enzyme systems to carry out the degradation. Key enzymes involved in the breakdown of chloroaromatics include:

Esterases and Hydrolases: These enzymes catalyze the initial hydrolysis of the ester bond. nih.gov

Dioxygenases: These are crucial for both the initial attack on the aromatic ring and for the subsequent ring cleavage. nih.govnih.gov Examples include chlorobenzene (B131634) dioxygenase and chlorocatechol 1,2-dioxygenase.

Dehalogenases: These enzymes specifically catalyze the removal of chlorine atoms from the aromatic ring or from aliphatic intermediates. nih.gov

Cytochrome P450 Monooxygenases: In some fungi and bacteria, these enzymes can also initiate the oxidation of aromatic rings. nih.gov

The efficiency of these consortia and their enzymes is often enhanced in environments that have been previously exposed to similar pollutants, a process known as adaptation. nih.gov

Table 3: Key Microbial Genera and Enzymes in Chloroaromatic Degradation

Microbial GeneraKey Enzyme Classes
PseudomonasDioxygenases, Dehalogenases
SphingomonasDioxygenases, Hydrolases
ArthrobacterHydrolases, Dehalogenases
CupriavidusDioxygenases

Environmental Mobility and Distribution Modeling

The environmental mobility of a chemical determines its distribution between soil, water, and air, and its potential to leach into groundwater. This is often predicted using models that rely on the chemical's physical and chemical properties.

A key parameter for organic compounds is the soil organic carbon-water (B12546825) partitioning coefficient (Koc) . nih.gov This value describes the tendency of a chemical to adsorb to the organic matter in soil and sediment. A high Koc value indicates strong binding to soil, resulting in low mobility, while a low Koc suggests the chemical will remain primarily in the water phase and be more mobile. nih.govecetoc.org

While an experimental Koc for this compound is not available, it can be estimated using Quantitative Structure-Property Relationship (QSPR) models based on its octanol-water partition coefficient (Kow). nih.gov Chlorinated aromatic compounds generally exhibit moderate to high hydrophobicity, which translates to moderate to high Koc values. For example, polychlorinated azobenzenes, which are structurally related, have high log Koc values, indicating a strong affinity for soil and sediment particles. nih.gov

Therefore, it is expected that this compound would have a tendency to sorb to soil and sediment, limiting its mobility in the environment. However, its mobility could be influenced by:

Soil Properties: Soils with low organic carbon content would allow for greater mobility. nih.gov

pH: The amino group can be protonated under acidic conditions, increasing water solubility and potentially increasing mobility.

Transformation Products: The mobility of its degradation products, such as 4-amino-2,6-dichlorobenzoic acid, may differ significantly from the parent compound. Carboxylic acids are often more mobile in the environment, especially at neutral to alkaline pH where they exist in their anionic form. epa.gov

Environmental fate models use these parameters (Koc, water solubility, vapor pressure) to predict the partitioning of the chemical into different environmental compartments (air, water, soil, sediment), providing a comprehensive picture of its likely distribution and persistence. epa.govepa.gov

Adsorption and Desorption Characteristics in Soils and Sediments

No data were found regarding the adsorption and desorption characteristics of this compound in soils or sediments. Research on the soil organic carbon-water partitioning coefficient (Koc) or Freundlich/Langmuir adsorption isotherms, which are critical for predicting the mobility and environmental distribution of the compound, is not available.

Volatilization from Environmental Compartments

Information on the potential for this compound to volatilize from environmental compartments such as soil and water is not documented. Key parameters like Henry's Law constant, which would indicate its tendency to partition between air and water, have not been reported in the searched literature.

Ecotoxicological Research on this compound

No ecotoxicological research on this compound could be located.

Impact on Non-Target Organisms at a Mechanistic Level

There is a lack of studies investigating the impact of this compound on non-target organisms. Therefore, no information exists on its mechanisms of toxicity in various environmental species.

Bioaccumulation Potential and Biotransformation in Organisms

No research was found on the bioaccumulation potential or biotransformation of this compound in any organism. Data on its bioconcentration factor (BCF), bioaccumulation factor (BAF), and metabolic pathways in organisms, which are essential for assessing its potential to magnify in food webs, are not available.

Due to the absence of scientific data for this compound in the specified areas, a detailed article with data tables and in-depth research findings cannot be generated.

Applications and Advanced Material Science Perspectives of Methyl 4 Amino 2,6 Dichlorobenzoate

Utilization as a Synthetic Intermediate in Agrochemical Development

The strategic placement of chloro and amino substituents on the benzene (B151609) ring makes Methyl 4-amino-2,6-dichlorobenzoate a key starting material for the synthesis of complex molecules, particularly in the agrochemical industry.

This compound serves as a foundational building block in the synthesis of potential herbicidal and pesticidal agents. The dichloro-substituted aminobenzoate structure is a common motif in various classes of agrochemicals. While specific commercial pesticides directly synthesized from this exact isomer are not prominently documented in public literature, its structural elements are crucial in the development of active compounds. For instance, the related class of aminopicolinate herbicides, which are synthetic auxins, demonstrates the utility of halogenated amino-aromatic structures in creating potent herbicides. The functional groups of this compound—the methyl ester, the amino group, and the halogenated ring—provide multiple reaction sites for chemists to build more complex and biologically active molecules.

Structure-Activity Relationship (SAR) studies are fundamental to the design of effective agrochemicals. These studies involve systematically modifying a lead compound's structure to enhance its desired activity (e.g., herbicidal potency) and selectivity while minimizing negative impacts. For a molecule like this compound, SAR optimization could involve several strategies:

Modification of the Amino Group: The primary amine (-NH2) can be acylated, alkylated, or incorporated into a heterocyclic ring system to modulate the molecule's uptake, transport, and binding affinity within the target plant or pest.

Ester Hydrolysis and Derivatization: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, a common step in activating auxin-type herbicides within a plant. The resulting acid can then be converted into different esters or amides to fine-tune solubility and penetration through plant cuticles.

Aromatic Ring Substitution: While the 2,6-dichloro pattern is fixed, further substitutions on the remaining ring positions could be explored to alter the electronic properties and steric profile of the molecule, thereby influencing its interaction with biological targets.

Although specific SAR data for derivatives of this compound are not widely published, the principles of agrochemical design suggest its value as a scaffold for creating diverse libraries of compounds for screening and optimization.

Role in Medicinal Chemistry and Pharmaceutical Research

The dichlorinated aminobenzoic acid framework is a valuable scaffold in the search for new medicines. The chlorine atoms can enhance binding affinity through halogen bonding and improve metabolic stability, making derivatives attractive candidates for drug development programs.

This compound is an important precursor for synthesizing molecules with significant therapeutic potential. Its structure is incorporated as a key component in larger, more complex compounds designed to interact with specific biological targets. Research has shown that related structures, specifically those containing the 2,6-dichlorophenyl moiety, are integral to the development of agents with anti-inflammatory and anti-cancer properties. For example, derivatives such as 4-amino-2-aryl-6,9-dichlorobenzo[g]pteridines have been synthesized and evaluated as inhibitors of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov This demonstrates the role of the dichlorinated aromatic core in forming compounds with potent biological activity.

In drug discovery, a scaffold is a core chemical structure upon which various functional groups are built to create a library of related compounds for testing. The 4-amino-2,6-dichlorobenzoate structure serves this purpose effectively. The dichlorophenyl unit provides a rigid and stable base, while the amino group offers a convenient point for chemical modification and extension. This allows medicinal chemists to systematically explore the chemical space around the core scaffold to identify compounds with optimal efficacy and selectivity.

Research into 4-amino-2-aryl-6,9-dichlorobenzo[g]pteridine derivatives has highlighted their potential as anti-leukemia agents. nih.gov Several compounds from this series showed significant cytotoxic activity against leukemia cell lines like HL-60 and K562. The findings underscore the utility of the dichlorinated scaffold in generating compounds with promising anti-proliferative effects. nih.gov

Table 1: Research Findings on 4-amino-2-aryl-6,9-dichlorobenzo[g]pteridine Derivatives This table summarizes the reported anti-proliferative activity of compounds built upon a dichlorinated scaffold related to this compound.

Compound Cell Line Activity Citation
1j HL-60 & K562 Active against both cell lines nih.gov
1k HL-60 & K562 Active against both cell lines nih.gov
1a HL-60 High cytotoxic activity nih.gov
1b HL-60 High cytotoxic activity nih.gov
1g HL-60 High cytotoxic activity nih.gov

Advanced Materials Science Applications

Currently, there is limited to no information in publicly accessible scientific literature or patent databases regarding the application of this compound in the field of advanced materials science. While aromatic amines and esters are classes of compounds often used as monomers for polymers or as components in the synthesis of organic electronic materials, no specific research has been published detailing the use of this particular molecule for such purposes. Further research would be required to explore its potential in this domain.

Table 2: Properties of this compound

Property Value Citation
CAS Number 232275-49-9 sigmaaldrich.com
Molecular Formula C₈H₇Cl₂NO₂ sigmaaldrich.com
Molecular Weight 220.05 g/mol
Melting Point 121-123 °C sigmaaldrich.com
Physical Form Powder sigmaaldrich.com
InChI Key KBMZQFQCPXVGJR-UHFFFAOYSA-N sigmaaldrich.com

Development of Analytical Reagents and Probes

A thorough review of scientific databases and chemical literature reveals a notable absence of studies focused on the development of This compound as an analytical reagent or a chemical probe. Analytical reagents are substances used to detect, measure, or produce other substances in chemical analysis. Chemical probes are small molecules used to study biological systems. While the structure of This compound , featuring a primary amine and a dichlorinated aromatic ring, presents theoretical potential for functionalization and interaction with biological molecules or for electrochemical detection, there is no published research to substantiate its use in these capacities.

Applications in Proteomics Methodologies (e.g., derivatization agents in SILAC)

Similarly, there is no documented application of This compound in proteomics methodologies. Derivatization agents are crucial in proteomics for modifying proteins or peptides to enhance their detectability and characterization by mass spectrometry. One such technique is Stable Isotope Labeling by/with Amino acids in Cell culture (SILAC), which relies on the metabolic incorporation of "heavy" amino acids for quantitative proteomics. Derivatization can also be used post-translationally to introduce isotopic labels.

Q & A

Q. What are the recommended synthetic routes for Methyl 4-amino-2,6-dichlorobenzoate?

The compound can be synthesized via nucleophilic aromatic substitution or esterification reactions. For example, analogous procedures involve reacting halogenated benzoic acid derivatives with methanol under acidic conditions. A general approach (as seen in triazine-based syntheses) uses reagents like 2,4,6-trichlorotriazine with phenolic nucleophiles at controlled temperatures (e.g., 45°C for 1 hour) . For this compound, chlorination of 4-aminobenzoic acid followed by esterification with methyl chloride in the presence of a base (e.g., K₂CO₃) is a plausible pathway.

Q. What characterization techniques are critical for verifying its purity and structure?

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the aromatic substitution pattern and ester group. For example, a singlet (δ ~3.8 ppm) corresponds to the methyl ester, while amino protons may appear as broad signals .
  • Melting Point Analysis : Compare observed values with literature data (e.g., analogs like Methyl 4-amino-2,6-dimethylbenzoate melt near room temperature, but dichloro derivatives likely have higher melting points due to increased polarity) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., C₈H₇Cl₂NO₂ has a theoretical mass of 234.99 g/mol).

Q. How should this compound be stored to ensure stability?

Store in a dark, dry environment at room temperature, sealed under inert gas (e.g., N₂) to prevent hydrolysis or oxidation. Similar halogenated esters degrade under prolonged exposure to light or moisture .

Advanced Research Questions

Q. How do steric and electronic effects of chlorine substituents influence reactivity in further derivatizations?

The 2,6-dichloro substitution creates steric hindrance, limiting nucleophilic attack at the para-amino group. Electron-withdrawing Cl atoms also deactivate the aromatic ring, requiring harsh conditions for reactions like Suzuki coupling. Computational studies (e.g., DFT) can quantify these effects by analyzing charge distribution and frontier molecular orbitals .

Q. What contradictions exist in reported physicochemical data, and how can they be resolved?

Discrepancies in melting points or solubility may arise from polymorphic forms or impurities. For example, Methyl 4-amino-2,6-dimethylbenzoate (CAS 79909-92-5) has no reported boiling point, while dichloro analogs may show higher thermal stability . Reproducibility requires rigorous purification (e.g., recrystallization from ethanol/water mixtures) and analytical validation via HPLC or TLC .

Q. Can this compound serve as a precursor for bioactive molecules?

Yes. Its structure is amenable to modifications such as:

  • Amide formation : Reacting with acyl chlorides to generate antimicrobial agents.
  • Metal coordination : The amino and ester groups can act as ligands for transition metals (e.g., Cu²⁺), relevant in catalysis or medicinal chemistry .

Methodological Recommendations

  • Contradiction Analysis : Use differential scanning calorimetry (DSC) to resolve melting point inconsistencies.
  • Computational Modeling : Apply DFT to predict reaction pathways and optimize conditions for derivatizations .
  • Safety Protocols : Follow waste disposal guidelines for halogenated compounds, including separate storage and professional disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.